5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers)

Description

BenchChem offers high-quality 5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

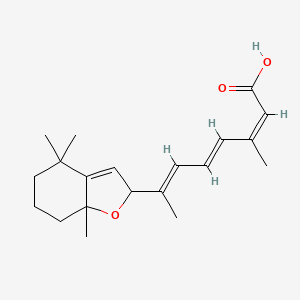

IUPAC Name |

(2Z,4E,6E)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOSIDVGVRAXSE-DYIZZJGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C=C/C=C(\C)/C1C=C2C(CCCC2(O1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801112438 | |

| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112018-12-9 | |

| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112018-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Epoxytretinoin, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z,4E,6E)-7-(2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethyl-2-benzofuranyl)-3-methyl-2,4,6-octatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-Epoxy-13-cis-retinoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062412 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action

Target of Action

5,8-Epoxy-13-cis-retinoic acid, also known as 5,8-Epoxy-13-cis Retinoic Acid(Mixture of Diastereomers) or UNII-57RY7P9S0Y, is a derivative of retinoic acid. The primary targets of this compound are the retinoic acid receptors (RARs) , specifically RAR-β and RAR-α . These receptors play a crucial role in mediating the effects of retinoic acid, which is involved in cell growth, differentiation, and development.

Mode of Action

The action of 5,8-Epoxy-13-cis-retinoic acid is mediated through its interaction with its targets, the RAR-β and RAR-α receptors. Upon binding to these receptors, the compound influences the transcription of genes, leading to changes in cellular processes. For instance, it has been found to attenuate the expression and activity of inducible nitric oxide synthase (iNOS) in cytokine-stimulated murine mesangial cells.

Biochemical Pathways

The compound affects various biochemical pathways. It is known to induce mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential. This leads to the release of cytochrome c, implicating mechanisms through the apoptosis pathway. Furthermore, it is involved in the phototransduction processes in the retina, affecting the function of the rod G protein-coupled receptor, rhodopsin.

Pharmacokinetics

It is known that the compound is a metabolite of 13-cis-retinoic acid. It is formed when 13-cis-retinoic acid undergoes cooxidation by prostaglandin H (PGH) synthase in the presence of hydroperoxides or peroxyl radicals.

Result of Action

The molecular and cellular effects of the compound’s action are diverse. It has anti-inflammatory and anti-tumor actions. By attenuating iNOS expression and activity, it can reduce inflammation and potentially inhibit tumor growth. Moreover, it induces changes in mitochondrial membrane permeability, leading to the release of cytochrome c and the initiation of apoptosis.

Action Environment

The action, efficacy, and stability of 5,8-Epoxy-13-cis-retinoic acid can be influenced by various environmental factors. For instance, light and atmospheric oxygen can lead to the formation of this compound from 13-cis-retinoic acid. .

Biological Activity

5,8-Epoxy-13-cis Retinoic Acid is a compound belonging to the retinoid family, which includes various derivatives of vitamin A. Its unique structure features an epoxy group and multiple double bonds, contributing to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and implications for therapeutic use.

- Chemical Formula : CHO

- Molecular Weight : 316.43 g/mol

- CAS Number : 112018-12-9

The compound exists as a mixture of diastereomers, specifically the 5,8-cis and 13-cis configurations, which can influence its pharmacological properties.

5,8-Epoxy-13-cis Retinoic Acid exhibits significant biological activities similar to other retinoids. It primarily functions by regulating gene expression related to cell differentiation and proliferation. Key mechanisms include:

- Nuclear Receptor Binding : The compound interacts with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), mediating its biological effects. Studies suggest that it may exhibit differential binding affinities compared to other retinoids, leading to unique biological responses.

- Influence on Cellular Processes : In vitro studies indicate that 5,8-Epoxy-13-cis Retinoic Acid can influence apoptosis and angiogenesis, crucial processes in cancer and wound healing.

1. Dermatological Applications

The compound shows potential in dermatological applications due to its ability to modulate skin cell behavior and promote healing. It has been studied for its effects on acne treatment and skin regeneration.

2. Cancer Research

Research indicates that 5,8-Epoxy-13-cis Retinoic Acid may have anti-cancer properties. It has been evaluated in preclinical models for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines .

3. Neuroprotective Effects

Emerging studies suggest that retinoids can modulate neurochemical systems in the brain. Increased levels of retinoids have been correlated with neuroprotective effects in models of neurodegeneration .

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of 5,8-Epoxy-13-cis Retinoic Acid:

- Absorption : Following oral administration, the compound reaches peak plasma concentrations within a few hours.

- Metabolism : It undergoes metabolic transformations involving cytochrome P450 enzymes, which may influence its pharmacokinetics and therapeutic efficacy .

Case Studies

Several studies have highlighted the biological activity of 5,8-Epoxy-13-cis Retinoic Acid:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 316.43 g/mol

- Structure : Characterized by an epoxy group at the 5 and 8 positions of the retinoic acid backbone, which influences its biological activity and interaction with cellular receptors.

Biological Research

5,8-Epoxy-13-cis Retinoic Acid is studied for its role in cellular differentiation and proliferation. Research has indicated that it interacts with nuclear retinoid receptors, primarily RAR-β and RAR-α, to mediate effects related to gene transcription involved in cell growth and differentiation.

- Mechanism of Action : The compound promotes growth and regulates apoptosis through its action on retinoid receptors.

Pharmacological Studies

This compound is utilized as a reference standard in analytical chemistry for the identification and quantification of retinoic acid metabolites. It also serves as a model compound to study metabolic pathways of retinoids.

Comparative Efficacy

The following table summarizes the comparative biological activities of various retinoids including 5,8-Epoxy-13-cis Retinoic Acid:

| Compound | Relative Activity (%) | Key Effects |

|---|---|---|

| All-trans Retinoic Acid | 100 | Strong growth promotion and differentiation |

| 13-cis Retinoic Acid | 60 | Effective in dermatological treatments |

| 5,8-Epoxy-13-cis Retinoic Acid | <1 | Limited growth promotion |

Dermatology

5,8-Epoxy-13-cis Retinoic Acid is explored for its potential therapeutic applications in treating skin conditions such as acne and psoriasis. Its ability to modulate keratinocyte differentiation makes it a candidate for topical formulations.

Cancer Therapy

Research indicates that this compound may possess antitumor properties. It has been investigated for its effects on cancer cells, particularly in the context of chemoprevention or chemotherapy for various cancers, including skin cancer.

Case Study 1: Efficacy in Dermatology

A clinical study evaluated the effects of various retinoids on non-melanoma skin cancer patients. Although specific data on 5,8-Epoxy-13-cis Retinoic Acid was limited, it was noted that retinoids generally promote skin health by modulating cellular processes related to keratinocyte differentiation.

Case Study 2: Animal Models

In studies assessing vitamin A deficiency in animal models, administration of 5,8-Epoxy-13-cis Retinoic Acid demonstrated measurable impacts on growth rates compared to control groups receiving no retinoid treatment. This highlights its potential utility in addressing nutritional deficiencies related to vitamin A.

Industrial Applications

In the pharmaceutical industry, 5,8-Epoxy-13-cis Retinoic Acid is used as an impurity standard for quality control in the production of retinoic acid-based drugs. Its characterization helps ensure the purity and efficacy of pharmaceutical formulations containing retinoids.

Q & A

Q. What chromatographic methods are recommended for resolving the diastereomers of 5,8-Epoxy-13-cis Retinoic Acid?

Reverse-phase HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) is effective for separating diastereomers. Mobile phases should use gradients of acetonitrile/water with 0.1% formic acid to enhance resolution. For reproducibility, maintain column temperatures at 25°C and flow rates at 1.0 mL/min. Post-separation, validate purity via mass spectrometry (MS) with electrospray ionization (ESI) .

Q. How should researchers handle and store 5,8-Epoxy-13-cis Retinoic Acid to maintain stability?

Store lyophilized powder at -86°C under inert gas (argon or nitrogen) to prevent oxidation. For working solutions, dissolve in ethanol (preferred solvent for retinoids) and aliquot into light-protected vials. Limit storage to ≤-20°C for ≤72 hours to avoid thermal degradation. Monitor degradation via UV-Vis spectroscopy (λmax ~350 nm) .

Q. What analytical techniques confirm the structural integrity of the diastereomeric mixture?

Use a combination of:

- High-resolution MS (HRMS) to verify molecular weight (CHO; exact mass 316.2038) .

- NMR spectroscopy (1H and 13C) to resolve stereoisomeric differences, focusing on epoxy and carboxyl proton signals (δ 1.2–1.8 ppm and δ 12.5–13.0 ppm, respectively) .

Advanced Research Questions

Q. How can researchers distinguish the biological activity of individual diastereomers in cellular models?

- Step 1 : Separate diastereomers via preparative HPLC .

- Step 2 : Perform RAR/RXR transactivation assays using luciferase reporter cell lines (e.g., HEK293T transfected with RARE-luc). Compare EC values for each diastereomer.

- Step 3 : Validate functional effects in differentiation models (e.g., HL-60 cells) by measuring CD11b expression via flow cytometry .

Q. What experimental designs address contradictions in metabolic stability data across model systems?

- Comparative LC-MS/MS pharmacokinetics : Compare hepatic microsomal stability (CYP450 metabolism) with in vivo plasma half-life in rodent models. Use deuterated analogs (e.g., d-retinoic acid) as internal standards.

- CRISPR-Cas9 knockout models : Eliminate specific enzymes (e.g., CYP26A1) to assess metabolic pathways. Monitor 4-oxo metabolites as degradation markers .

Q. How does the diastereomeric ratio impact retinoid signaling in neurodevelopment studies?

- Transcriptomic profiling : Perform RNA-seq on neuronal cultures treated with individual diastereomers. Focus on pathways like Wnt/β-catenin and MAPK, which are retinoid-sensitive.

- In vivo validation : Use Fmr1 knockout mice to assess rescue of social novelty deficits via oral gavage (5 mg/kg/day for 4 weeks). Analyze prefrontal cortex tissue for Foxp2 and Lepr expression via qPCR .

Q. What orthogonal methods validate transcriptional targets of 5,8-Epoxy-13-cis Retinoic Acid?

- ChIP-seq : Identify RAR binding sites in target genes (e.g., Tnfsf10).

- CRISPR interference : Knock down candidate genes (e.g., Foxp2) and assess phenotypic rescue in social behavior assays.

- Epigenetic modulation : Co-treat with HDAC inhibitors (e.g., trichostatin A) to evaluate chromatin accessibility changes .

Methodological Notes

- Diastereomer-Specific Bioactivity : The all-trans 5,8-epoxy analog shows 10-fold lower RARα binding affinity compared to its cis counterpart, emphasizing the need for stereochemical characterization in functional studies .

- Stability Challenges : Epoxy-retinoids are prone to ring-opening under acidic conditions; avoid pH <6.0 in experimental buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.